Divergent Tumorigenesis Outcomes: Epithalon vs. Vilon in HER-2/neu Transgenic Mice
In a direct head-to-head comparison using female FVB/N HER-2/neu transgenic mice, Epithalon (1 µg/mouse, 5 consecutive days/month) significantly reduced mammary tumor burden and HER-2/neu mRNA expression, whereas Vilon produced adverse tumor-promoting effects [1]. The opposing outcomes between these structurally related tetrapeptides demonstrate that sequence-specific biological activity cannot be predicted by peptide class membership alone, making compound-specific procurement essential for oncology or longevity research.
| Evidence Dimension | HER-2/neu mRNA expression reduction vs. control |
|---|---|
| Target Compound Data | 3.7-fold reduction |
| Comparator Or Baseline | Vilon (Lys-Glu): 1.9-fold higher expression relative to Epithalon |
| Quantified Difference | Vilon expression 1.9× higher than Epithalon; opposite tumorigenic outcomes |
| Conditions | Female FVB/N HER-2/neu transgenic mice; 1 µg/mouse subcutaneous injection; 5 consecutive days/month; saline control |
Why This Matters
This divergent outcome directly informs compound selection: Epithalon demonstrates tumor-inhibitory effects while Vilon accelerates tumorigenesis in the same model, rendering generic substitution scientifically invalid and potentially confounding experimental interpretation.
- [1] Anisimov VN, et al. Inhibitory effect of the peptide epitalon on the development of spontaneous mammary tumors in HER-2/neu transgenic mice. Int J Cancer. 2002 Sep 1;101(1):7-10. View Source
